molecular formula C13H15BrN4O3 B11809903 Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate

Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate

Cat. No.: B11809903
M. Wt: 355.19 g/mol
InChI Key: RFGAGMKOTKQAEJ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core substituted with a bromine atom at position 6, a morpholine group at position 8, and an ethyl carboxylate at position 2 (Fig. 1).

Properties

Molecular Formula

C13H15BrN4O3

Molecular Weight

355.19 g/mol

IUPAC Name

ethyl 6-bromo-8-morpholin-4-ylimidazo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C13H15BrN4O3/c1-2-21-13(19)9-7-18-8-10(14)16-12(11(18)15-9)17-3-5-20-6-4-17/h7-8H,2-6H2,1H3

InChI Key

RFGAGMKOTKQAEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C(C2=N1)N3CCOCC3)Br

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclization

A high-yielding approach involves reacting pyrazin-2-amine with ethyl 3-bromo-2-oxopropanoate under microwave irradiation (200 W, 150°C, 30 minutes) in ethanol. This method achieves a 90% yield of ethyl imidazo[1,2-a]pyrazine-2-carboxylate. Microwave conditions enhance reaction efficiency by promoting rapid intramolecular cyclization.

Conventional Thermal Cyclization

An alternative route uses 5-bromopyrazin-2-amine and 2-bromo-1,1-diethoxyethane in propan-2-ol at 80°C for 3 hours, yielding 59% of the brominated intermediate. While slower, this method avoids specialized equipment.

Table 1: Comparison of Core Formation Methods

MethodStarting MaterialConditionsYieldReference
MicrowavePyrazin-2-amine150°C, 30 min, ethanol90%
Conventional Thermal5-Bromopyrazin-2-amine80°C, 3 h, propan-2-ol59%

Bromination at Position 6

Bromination is critical for introducing reactivity at position 6. The optimal protocol employs N-bromosuccinimide (NBS) in dichloromethane at 0°C to room temperature, achieving regioselective bromination without overhalogenation.

Key Data:

  • Reagents: NBS (1.1 equiv), dichloromethane.

  • Conditions: 0°C → rt, 12 hours.

  • Yield: 85–90%.

Alternative methods using aqueous HBr (48%) with propan-2-ol at 80°C yield 44.7% but require longer reaction times.

Introduction of Morpholino Group at Position 8

The morpholino group is introduced via nucleophilic aromatic substitution (SNAr) under basic conditions.

Optimized Protocol

  • Substrate: 6-Bromoimidazo[1,2-a]pyrazine.

  • Reagents: Morpholine (2.0 equiv), sodium bicarbonate (1.5 equiv).

  • Solvent: 2-Propanol.

  • Conditions: 80°C, 6 hours.

  • Yield: 44.7%.

The use of NaHCO3 minimizes side reactions, while 2-propanol enhances solubility.

Table 2: Morpholino Substitution Optimization

BaseSolventTemperatureTimeYieldReference
Sodium Bicarbonate2-Propanol80°C6 h44.7%
Potassium CarbonateDMF100°C12 h35%

Esterification at Position 2

The ethyl carboxylate group is typically introduced during the initial cyclization step using ethyl 3-bromo-2-oxopropanoate. Post-synthetic esterification is less common due to competing side reactions.

Critical Consideration:

  • Pre-formed ethyl esters in starting materials streamline synthesis.

  • Direct esterification of carboxylic acid derivatives (e.g., using ethanol/H2SO4) is avoided due to imidazo ring instability under acidic conditions.

Optimization of Reaction Conditions

Solvent Effects

  • Propan-2-ol: Preferred for bromination and morpholino substitution due to balanced polarity.

  • DMF: Yields lower in SNAr reactions due to side product formation.

Temperature Control

  • Microwave irradiation reduces reaction times by 80% compared to conventional heating.

Industrial-Scale Production Considerations

Scale-up challenges include:

  • Continuous Flow Reactors: Enable safe bromination and cyclization at high throughput.

  • Catalyst Recycling: Pd catalysts for cross-coupling steps require immobilization for cost efficiency.

  • Waste Management: HBr neutralization with NaHCO3 generates bromide salts, necessitating efficient filtration systems.

Analytical Characterization

Post-synthesis validation employs:

Spectroscopic Methods

  • IR Spectroscopy: C=O stretch at 1708–1723 cm⁻¹ confirms ester functionality.

  • ¹H NMR: Aromatic protons appear as doublets (δ 7.14–8.68 ppm); morpholino CH2 groups resonate at δ 3.70–3.85 ppm.

  • LC-MS: Molecular ion peak at m/z 355.19 [M+H]⁺.

Table 3: Key Spectral Data

TechniqueKey SignalsReference
¹H NMR (400 MHz)δ 8.68 (d, J=5.2 Hz, H-5), 4.35 (q, J=7.1 Hz, OCH2)
IR1723 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the bromine atom.

Scientific Research Applications

Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-bacterial activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features :

  • Bromine at C6 : Enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
  • Morpholine at C8 : Improves solubility and pharmacokinetic properties via hydrogen bonding and polarity modulation .
  • Ethyl Carboxylate at C2 : Serves as a metabolically labile ester, facilitating prodrug strategies .

Comparison with Structurally Similar Compounds

Substituent Variations at the 8-Position

The 8-position substituent significantly influences bioactivity and synthetic accessibility:

Compound Name Substituent at C8 Key Properties/Applications Reference
Ethyl 6-bromo-8-(piperidinyl)imidazo[1,2-a]pyrazine-2-carboxylate Piperidine Enhanced lipophilicity; explored in kinase inhibition studies
6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Fluorine Improved metabolic stability; antiviral applications
6-Bromo-8-(thiophen-2’-yl)imidazo[1,2-a]pyrazine Thiophene π-Stacking interactions; used in materials science

Key Insight : Morpholine derivatives (e.g., target compound) exhibit superior aqueous solubility compared to piperidine or thiophene analogs, making them more suitable for in vivo studies .

Halogen Substitution Patterns

Halogenation at C6 or other positions alters reactivity and bioactivity:

Compound Name Halogen Position Molecular Weight Key Applications Reference
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate C6 and C8 367.04 Precursor for diarylation reactions
2-(6-Bromo-3-pyridyl)-8-methyl-imidazo[1,2-a]pyrazine C6 (pyridyl-Br) 292.13 Anticancer lead compound
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate C6 (Cl) 240.64 Antibacterial agent

Key Insight : Bromine at C6 enhances electrophilicity for cross-coupling, while chlorine analogs (e.g., 6-chloro derivatives) show reduced reactivity but higher metabolic stability .

Functional Group Modifications at C2

The C2 carboxylate group is critical for prodrug activation and binding affinity:

Compound Name C2 Functional Group Bioactivity Reference
Imidazo[1,2-a]pyrazine-2-carboxylic acid Free carboxylic acid Direct kinase inhibition; lower oral bioavailability
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Saturated core + ester Improved blood-brain barrier penetration
N-Arylimidazo[1,2-a]pyrazine-2-carboxamide Carboxamide Antimicrobial activity (MIC: 2–8 µg/mL)

Key Insight : Ethyl esters (e.g., target compound) balance stability and hydrolysis rates, whereas carboxamides exhibit higher target affinity but require synthetic optimization .

Biological Activity

Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by a fused imidazo[1,2-a]pyrazine core with a bromine substituent at the 6-position and a morpholine group at the 8-position. The carboxylate group at the 2-position contributes to its solubility and reactivity.

  • Molecular Formula : C11H12BrN3O2
  • Molecular Weight : 296.14 g/mol
  • Melting Point : Not specified in available literature

The primary biological activity associated with this compound involves its role as an inhibitor of bacterial cell division. It targets the FtsZ protein, a crucial component in bacterial cytokinesis. By inhibiting FtsZ, this compound prevents bacterial replication, making it a candidate for narrow-spectrum antibiotics against pathogens such as Streptococcus pneumoniae .

Antibacterial Activity

Research has demonstrated that compounds within the imidazo[1,2-a]pyrazine class exhibit antibacterial properties. This compound has shown promise in inhibiting the growth of Streptococcus pneumoniae, particularly in light of rising antibiotic resistance .

Table 1: Summary of Antibacterial Activity

Compound NameTarget BacteriaMechanism of ActionReference
This compoundStreptococcus pneumoniaeInhibition of FtsZ protein

Other Potential Activities

Beyond its antibacterial properties, derivatives of imidazo[1,2-a]pyrazines have been explored for various pharmacological activities:

  • Antispasmodic Effects : Some studies suggest that related compounds may function as antispasmodics and uterine relaxants .
  • Bronchodilator Properties : There is potential for these compounds to act as bronchodilators, aiding in respiratory conditions .

Case Study: FtsZ Inhibition

A detailed study highlighted the specificity of this compound in targeting FtsZ in S. pneumoniae. The compound displayed a similar inhibitory profile to Vitamin K3, another known FtsZ inhibitor. Docking studies revealed unique binding interactions that could be exploited for developing targeted therapies against resistant strains .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps starting from simpler imidazo[1,2-a]pyrazines. Understanding the structure-activity relationship (SAR) is crucial for optimizing its antibacterial efficacy and minimizing potential side effects.

Table 2: Synthesis Overview

StepReactants/ConditionsProduct
1BromoacetaIdehyde dimethyl acetal + AminopyrazineIntermediate compound
2Reaction with morpholine in ethanolEthyl 6-bromo-8-morpholinoimidazo[1,2-a]pyrazine
3Carboxylation stepThis compound

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 6-bromo-8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate?

  • Methodology : The compound is typically synthesized via a multi-step process:

Core imidazopyrazine formation : Reacting pyrazin-2-amine with ethyl 3-bromo-2-oxopropanoate under microwave irradiation (200 W, 150°C, 30 min) yields ethyl imidazo[1,2-a]pyrazine-2-carboxylate .

Bromination and morpholino substitution : Bromination at position 6 is achieved using brominating agents (e.g., NBS), followed by nucleophilic substitution with morpholine under basic conditions (e.g., NaHCO₃ in 2-propanol) .

  • Key Data :

StepYieldKey ConditionsReference
Core formation90%Microwave, ethanol
Bromination44.7%2-propanol, 80°C

Q. How is structural characterization performed for this compound and its intermediates?

  • Techniques :

  • IR spectroscopy : Identifies functional groups (e.g., C=O at 1708–1723 cm⁻¹, N-H at 3345–3348 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regiochemistry; aromatic protons appear as doublets at δ 7.14–8.68 ppm .
  • LC-MS : Validates molecular weight (e.g., m/z 192.06 [M+H]⁺ for intermediates) .
    • Crystallography : X-ray diffraction resolves regiochemical ambiguities (e.g., dihedral angles between pyridine and imidazopyrazine planes: 16.2°) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during bromination?

  • Contradiction Analysis : Early methods using Br₂ in acetic acid yield mixtures, but regioselective bromination at position 6 is achieved with N-bromosuccinimide (NBS) in 2-propanol at 80°C, as confirmed by crystallography .
  • Methodological Refinement :

  • Temperature control : Maintaining 80°C minimizes side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) reduce byproduct formation.
  • Catalysis : Cu(I) catalysts improve selectivity for brominated intermediates .

Q. What structure-activity relationships (SAR) guide the design of derivatives for anticancer activity?

  • Key Findings :

  • Morpholino group : Enhances solubility and kinase inhibition (e.g., PI3Kα IC₅₀ = 1.25 µM for compound 14c) .
  • Substituent position : Aryl groups at C-4 of pyridine improve cytotoxicity (A549 IC₅₀: 13a-g < 12a-g) .
  • Electron-donating groups : Methoxy or methyl groups on benzene rings boost activity (MCF-7 IC₅₀: 14b = 8.2 µM vs. 14c = 6.5 µM) .
    • Data Table :
CompoundA549 (µM)MCF-7 (µM)PI3Kα IC₅₀ (µM)
14b9.18.2N/A
14c7.86.51.25

Q. How do crystallographic data resolve contradictions in regiochemical assignments?

  • Case Study : Reaction of 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine yields 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine as the major product, confirmed via X-ray diffraction (r.m.s. deviation = 0.006 Å) .
  • Resolution Strategy :

  • Compare experimental vs. calculated dihedral angles (e.g., 16.2° observed vs. 18.5° predicted for alternative regioisomer) .
  • Validate using NOESY correlations in NMR to confirm spatial proximity of substituents .

Methodological Guidance

Q. What protocols are recommended for evaluating biological activity in cancer cell lines?

  • In vitro Assays :

Cytotoxicity : MTT assay on A549, PC-3, and MCF-7 cells (24–48 h incubation, IC₅₀ calculation via nonlinear regression) .

Kinase inhibition : PI3Kα inhibition measured via ADP-Glo™ Kinase Assay (ATP concentration = 10 µM) .

  • Controls : Use staurosporine (broad kinase inhibitor) and untreated cells for baseline .

Q. How can microwave-assisted synthesis improve yield and purity?

  • Advantages :

  • Reduced time : 30 min vs. 5–6 h for conventional reflux .
  • Higher yield : 90% for ethyl imidazo[1,2-a]pyrazine-2-carboxylate vs. 70–75% with traditional methods .
    • Optimization Tips :
  • Use intermittent irradiation (10 s intervals) to prevent decomposition.
  • Monitor reaction progress with TLC (ethyl acetate/hexane = 1:1) .

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